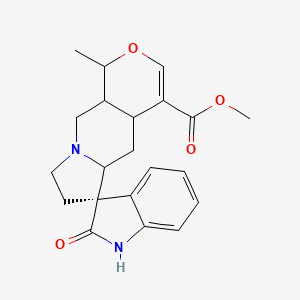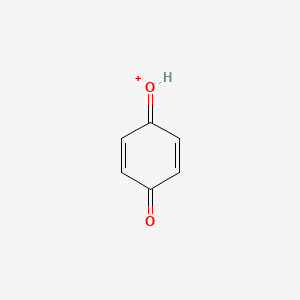
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is a quinoid compound that plays a significant role in various chemical and biological processes This compound is known for its unique structure, which includes a cyclohexadienone ring with an oxidanium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium typically involves the oxidation of 4-hydroxyphenylhydrazones of isatin derivatives using lead compounds . Another method involves the hydrohalogenation of quinone imines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.
化学反应分析
Types of Reactions
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, especially in the presence of phenols and benzenediols.
Common Reagents and Conditions
Oxidation: Lead compounds are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoromethanesulfonic acid is often used as a catalyst in electrophilic substitution reactions.
Major Products
Oxidation: Azines and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Diarylmethylphosphonates and diphosphonates.
科学研究应用
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium has several applications in scientific research:
作用机制
The mechanism of action of (4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium involves its redox properties. The compound can participate in electron transfer reactions, which are crucial in various metabolic processes . It can also form reactive intermediates that interact with biological molecules, leading to its cytotoxic effects .
相似化合物的比较
Similar Compounds
1,4-Benzoquinone: Similar in structure but lacks the oxidanium ion.
Hydroquinone: The reduced form of quinones, often used in redox reactions.
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides: Compounds with similar quinoid structures and biological activities.
Uniqueness
(4-Oxocyclohexa-2,5-dien-1-ylidene)oxidanium is unique due to its oxidanium ion, which enhances its redox potential and reactivity compared to other quinoid compounds . This makes it particularly useful in various chemical and biological applications.
属性
分子式 |
C6H5O2+ |
|---|---|
分子量 |
109.10 g/mol |
IUPAC 名称 |
(4-oxocyclohexa-2,5-dien-1-ylidene)oxidanium |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/p+1 |
InChI 键 |
AZQWKYJCGOJGHM-UHFFFAOYSA-O |
规范 SMILES |
C1=CC(=O)C=CC1=[OH+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


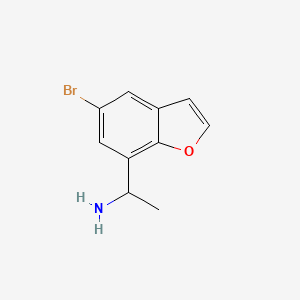
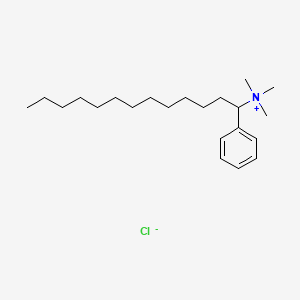
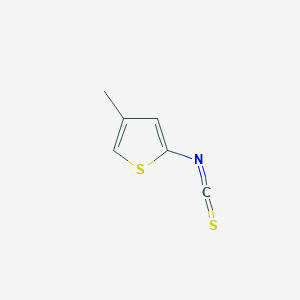
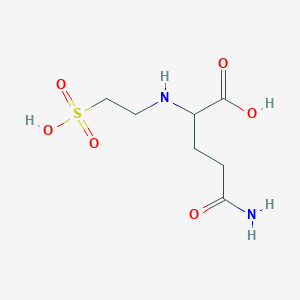
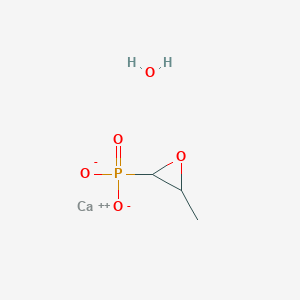
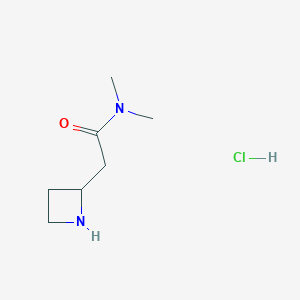
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
